Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Overview
Description
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of cyclohexanecarboxylic acid, featuring a hydroxymethyl group at the 4-position of the cyclohexane ring. This compound is known for its applications in various fields, including chemical synthesis and industrial production .
Mechanism of Action
Target of Action
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a complex organic compound . .
Mode of Action
It’s known that the compound can interact with various biochemical processes due to its chemical structure .
Biochemical Pathways
It’s known to be used as a synthetic intermediate in the production of other organic compounds, such as dyes and fluorescent brighteners .
Pharmacokinetics
Its physical and chemical properties such as boiling point (233℃), density (1121), and solubility (soluble in organic solvents like ether and alcohol, insoluble in water) can influence its bioavailability .
Result of Action
As a synthetic intermediate, it contributes to the properties of the final compounds it helps produce .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be flammable and should be stored in a cool, well-ventilated place . It’s also a chemical irritant, and contact with skin and eyes may cause irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate can be synthesized through the esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate. This process yields the desired ester along with other by-products, which are then separated and purified .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: 4-(Carboxymethyl)cyclohexanecarboxylic acid.
Reduction: 4-(Hydroxymethyl)cyclohexanol.
Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ester functionality.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxycyclohexanecarboxylate
- Methyl 4-oxo-cyclohexanecarboxylate
- Cyclohexanecarboxylic acid, 4-hydroxy-, methyl ester
Uniqueness
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is unique due to the presence of both a hydroxymethyl group and an ester functionality on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGYKIDJFOMAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928275, DTXSID401230262 | |
Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13380-85-3, 110928-44-4, 110928-45-5 | |
Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13380-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M86577ODUE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R58V1A8V4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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